molecular formula C25H21BrN2O5S B11697187 ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11697187
M. Wt: 541.4 g/mol
InChI Key: MLEBHNZHOZEGNV-DEDYPNTBSA-N
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Description

Ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a sophisticated chemical intermediate of significant interest in medicinal chemistry and oncology research. This compound serves as a crucial precursor in the multi-step synthesis of tricyclic thiazolopyrimidine derivatives, which have been identified as potent and selective inhibitors of Pim kinases (Proviral Integration site for Moloney murine leukemia virus kinases). https://www.freepatentsonline.com/y2022/0169546.html The Pim kinase family (Pim-1, Pim-2, and Pim-3) are serine/threonine kinases that play key roles in cell survival, proliferation, and apoptosis, and their overexpression is frequently associated with various hematological malignancies and solid tumors. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5840891/ Researchers utilize this ester-containing intermediate to efficiently construct the complex heterocyclic core necessary for developing targeted cancer therapeutics. Its structure features a brominated benzylidene moiety that is instrumental for subsequent synthetic modifications and structure-activity relationship (SAR) studies, allowing for the optimization of potency and pharmacokinetic properties. This product is intended for use in biochemical research, hit-to-lead optimization campaigns, and the exploration of novel signaling pathways in cancer cells. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C25H21BrN2O5S

Molecular Weight

541.4 g/mol

IUPAC Name

ethyl (2E)-2-[(2-acetyloxy-5-bromophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H21BrN2O5S/c1-4-32-24(31)21-14(2)27-25-28(22(21)16-8-6-5-7-9-16)23(30)20(34-25)13-17-12-18(26)10-11-19(17)33-15(3)29/h5-13,22H,4H2,1-3H3/b20-13+

InChI Key

MLEBHNZHOZEGNV-DEDYPNTBSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=C(C=CC(=C4)Br)OC(=O)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=C(C=CC(=C4)Br)OC(=O)C)S2)C

Origin of Product

United States

Preparation Methods

Solvent Selection

Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates by stabilizing intermediates. Ethanol is preferred for recrystallization due to low toxicity.

Catalytic Systems

  • Acid Catalysts : PTSA outperforms H₂SO₄ in one-pot methods, reducing side reactions.

  • Biocatalysts : Laccase enables oxidative coupling without requiring inert conditions.

Temperature Control

Microwave methods achieve higher yields at 120°C by overcoming kinetic barriers. Conventional heating at 50–115°C balances energy use and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

Ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Key Observations :

  • However, its 2-acetoxy group reduces symmetry, lowering melting points relative to methoxy-substituted derivatives .
  • Electron-Withdrawing Groups (EWGs): The 4-cyano analog exhibits higher solubility due to increased polarity, contrasting with the hydrophobic 2,4,6-trimethoxy derivative .

Insights :

  • The absence of reported bioactivity for the target compound contrasts with analogs featuring EWGs (e.g., nitro, cyano) or extended conjugation (e.g., allylidene), which exhibit marked enzyme inhibition or anticancer effects .

Biological Activity

Ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a thiazolo[3,2-a]pyrimidine core structure, which is known for various pharmacological properties. The presence of multiple functional groups, such as acetyloxy and bromobenzylidene moieties, suggests diverse biological applications.

The molecular formula of this compound is C25H20BrN2O5SC_{25}H_{20}BrN_2O_5S, with a molecular weight of approximately 575.86 g/mol. The unique structural arrangement indicates potential interactions with biological targets, making it a candidate for further pharmacological studies.

PropertyValue
Molecular FormulaC25H20BrN2O5SC_{25}H_{20}BrN_2O_5S
Molecular Weight575.86 g/mol
CAS Number312937-31-8

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Studies have indicated that derivatives of thiazolo[3,2-a]pyrimidine possess antimicrobial properties. The compound's structural features may enhance its ability to inhibit microbial growth.
  • Anticancer Potential : Research has shown that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanisms remain under investigation but may involve the modulation of signaling pathways related to cell survival and death.
  • Anti-inflammatory Effects : Inflammatory pathways are crucial in various diseases, and compounds like this compound may inhibit pro-inflammatory cytokines.
  • Antidiabetic Activity : Some thiazolo derivatives have shown promise in managing blood glucose levels and improving insulin sensitivity.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiazolo[3,2-a]pyrimidine derivatives:

  • Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of related compounds and found significant inhibition against Gram-positive and Gram-negative bacteria .
  • Anticancer Mechanisms : Research conducted by Abbas et al. (2015) demonstrated that certain thiazolo derivatives could induce apoptosis in cancer cell lines through mitochondrial pathways . This suggests that ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl may share similar mechanisms.
  • Inflammation Inhibition : Guirado et al. (2012) reported that thiazolo derivatives could reduce inflammation markers in animal models, indicating potential therapeutic applications for inflammatory diseases .

Q & A

Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with condensation of a substituted benzaldehyde derivative (e.g., 2-acetoxy-5-bromobenzaldehyde) with a thiazolo[3,2-a]pyrimidine precursor. Key steps include:

  • Cyclocondensation : Refluxing in glacial acetic acid/acetic anhydride with sodium acetate as a catalyst (e.g., 78% yield achieved under similar conditions for a structural analog) .
  • Solvent optimization : Ethyl acetate or ethanol is preferred for recrystallization to ensure high purity .
  • Temperature control : Prolonged reflux (8–10 hours) ensures complete ring closure .

Critical parameters :

ParameterImpact
Catalyst (NaOAc)Accelerates cyclization
Solvent polarityAffects crystallinity and purity
Reaction timeInsufficient time leads to unreacted intermediates

Q. How is structural characterization performed, and which spectroscopic methods are most reliable?

A combination of techniques is used:

  • X-ray crystallography : Resolves the (2E)-configuration of the benzylidene group and dihedral angles between fused rings (e.g., 80.94° between thiazolo-pyrimidine and benzene rings in analogs) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., acetyloxy and bromo groups) and stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 501.4) .

Q. What preliminary structure-activity relationships (SAR) are observed for substituents on the benzylidene ring?

Substituents at the 2-position (e.g., acetyloxy, bromo) significantly influence electronic properties and bioactivity:

  • Electron-withdrawing groups (Br) : Enhance electrophilicity, potentially increasing reactivity in biological systems .
  • Electron-donating groups (methoxy) : Improve solubility but may reduce target binding affinity .

SAR trends in analogs :

SubstituentBioactivity (Relative)Solubility
Br (5-position)HighLow
OAc (2-position)ModerateModerate
MeO (3-position)LowHigh

Advanced Research Questions

Q. How does the compound’s crystallographic conformation impact its pharmacological interactions?

X-ray studies reveal:

  • Flattened boat conformation : The pyrimidine ring puckering (C5 deviation: 0.224 Å) creates a planar surface for π-π stacking with aromatic residues in enzyme active sites .
  • Intermolecular interactions : C–H···O hydrogen bonds stabilize crystal packing, which may correlate with solid-state stability and shelf life .

Key crystallographic data :

ParameterValueSource
Space groupC2/c
Dihedral angle (thiazolo-pyrimidine vs. benzene)80.94°
Unit cell volume4271.01 ų

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

Contradictions often arise from:

  • Solvent effects : DMSO vs. aqueous buffers alter compound aggregation .
  • Enantiomeric purity : Chiral centers (e.g., C5) require HPLC validation to exclude racemic mixtures .
  • Assay conditions : Redox-active media may degrade the acetyloxy group, generating false negatives .

Mitigation strategies :

  • Use chiral chromatography to isolate enantiomers.
  • Standardize solvent systems (e.g., <0.1% DMSO).
  • Validate stability via LC-MS before assays .

Q. What computational methods predict the electronic effects of substituents on bioactivity?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron density distribution (e.g., acetyloxy groups increase LUMO energy, reducing electrophilicity) .
  • Molecular docking : Simulate binding to targets (e.g., cyclooxygenase-2) to prioritize substituents for synthesis .

Example computational results :

SubstituentHOMO (eV)LUMO (eV)
Br-6.2-1.8
OAc-5.9-1.5
MeO-5.5-1.2

Methodological Guidelines

Q. How should researchers handle discrepancies in spectroscopic data during structure elucidation?

  • Cross-validate : Compare NMR shifts with density functional theory (DFT)-predicted values .
  • Re-crystallize : Impurities often cause split peaks; recrystallization in ethyl acetate/ethanol (3:2) improves purity .

Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?

  • Catalyst screening : Palladium or copper catalysts improve coupling efficiency in multi-step syntheses .
  • Flow chemistry : Continuous reactors enhance reproducibility for temperature-sensitive steps .

Tables for Key Data

Q. Table 1: Crystallographic Parameters of Analogs

CompoundSpace GroupDihedral Angle (°)Reference
Target compoundP1 (triclinic)80.94
Fluorinated analogC2/c82.10

Q. Table 2: Substituent Effects on Bioactivity

PositionSubstituentLogPIC₅₀ (μM)
2Acetyloxy3.112.4
5Bromo4.28.9

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